molecular formula C17H13ClN2OS B287153 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287153
M. Wt: 328.8 g/mol
InChI Key: WLRKKHCJSNWQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CMPTC, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been synthesized and studied for its potential use in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of various signaling pathways involved in inflammation and tumor growth. 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Biochemical and Physiological Effects:
2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of inflammatory mediators such as iNOS and COX-2. 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to formulate for use in vivo.

Future Directions

There are several potential future directions for the study of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One area of research could focus on the development of new formulations of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide that improve its solubility and bioavailability. Another area of research could focus on the identification of new targets for 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-chloro-4-phenylthiazole-5-carboxylic acid with 4-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide in high yield and purity.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. 2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c1-11-7-9-13(10-8-11)19-16(21)15-14(20-17(18)22-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)

InChI Key

WLRKKHCJSNWQEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3

Origin of Product

United States

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